N-[(1-hydroxycyclopentyl)methyl]-2-(3-methylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-12-5-4-6-13(9-12)19-10-14(17)16-11-15(18)7-2-3-8-15/h4-6,9,18H,2-3,7-8,10-11H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEVGKHGEMEDIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2(CCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(1-hydroxycyclopentyl)methyl]-2-(3-methylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structural configuration that influences its biological activity. The compound's IUPAC name reflects its complex arrangement, which includes a cyclopentyl ring and a phenoxyacetamide moiety.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H21NO3 |
| Molecular Weight | 263.34 g/mol |
| InChI Key | InChI=1S/C15H21NO3/c1-12-6-2-3-7-13(12)19-10-14(17)16-11-15(18)8-4-5-9-15/h2-3,6-7,18H,4-5,8-11H2,1H3,(H,16,17) |
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The hydroxy group and the phenoxyacetamide moiety are crucial for binding to these targets, influencing signaling pathways associated with osteoclast differentiation and bone resorption.
Key Mechanisms:
- Inhibition of Osteoclastogenesis : The compound has been shown to inhibit the formation of multinucleated osteoclasts from precursor cells in vitro.
- Downregulation of Marker Genes : It suppresses the expression of osteoclast-specific markers such as c-Fos, NFATc1, and cathepsin K.
- Reduction in Bone Resorption : this compound significantly decreases bone resorption activity in vitro.
Research Findings
Recent studies have highlighted the potential of this compound in treating osteoporosis and other bone-related diseases.
Case Studies:
-
In Vitro Studies : Research demonstrated that the compound effectively inhibits RANKL-induced osteoclast differentiation without affecting primary calvarial cell differentiation into osteoblasts .
- Experimental Setup : Bone marrow-derived macrophages were treated with varying concentrations of the compound alongside RANKL and M-CSF.
- Results : Significant reductions in TRAP-positive cells were observed, indicating decreased osteoclast formation.
-
In Vivo Studies : In ovariectomized mouse models (a common model for postmenopausal osteoporosis), treatment with this compound resulted in:
- Preservation of bone mass
- Decreased markers of bone resorption
- Enhanced microstructural integrity as assessed by micro-computed tomography (micro-CT).
Comparative Analysis with Similar Compounds
To better understand the efficacy of this compound, it is useful to compare it with other related compounds.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
NAPMA has been extensively studied for its potential as a therapeutic agent, particularly in the treatment of bone-related diseases such as osteoporosis. Research indicates that NAPMA effectively inhibits RANKL-induced osteoclastogenesis, a process critical in bone resorption. This inhibition is achieved through the downregulation of key osteoclast marker genes such as c-Fos and NFATc1, which are essential for osteoclast differentiation and function .
Case Study: Osteoporosis Treatment
A notable study demonstrated that NAPMA administration in ovariectomized mice resulted in significantly increased bone mineral density compared to untreated controls. This suggests its potential as a drug candidate for osteoporosis, where excessive bone resorption is a major concern .
Organic Synthesis
Intermediate Compound
In organic synthesis, NAPMA serves as an important intermediate in the production of more complex molecules. Its unique structure allows for various chemical reactions, including oxidation and substitution reactions. For instance, the hydroxy group can be oxidized to form ketones or aldehydes, while the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
| Reaction Type | Description |
|---|---|
| Oxidation | Hydroxy group can be oxidized to form ketones or aldehydes. |
| Reduction | Can be reduced to yield different derivatives with altered functional groups. |
| Substitution | The phenoxy group can undergo nucleophilic substitution with various reagents. |
Material Science
Development of New Materials
Research into NAPMA also extends into material science, where it is investigated for its potential use in developing new materials with specific properties. The compound's unique structural features may contribute to enhanced material characteristics, making it suitable for various applications in this field.
NAPMA exhibits notable biological activity beyond its role in medicinal chemistry. Its ability to inhibit osteoclast differentiation highlights its significance in modulating cellular processes related to bone health. The compound has shown minimal cytotoxic effects across various mammalian cell lines, indicating a favorable safety profile for potential therapeutic applications .
Summary of Key Findings
- Inhibition of Osteoclastogenesis: NAPMA effectively inhibits RANKL-induced osteoclast differentiation.
- Gene Expression Modulation: It downregulates critical genes associated with osteoclast formation.
- Bone Resorption Prevention: Demonstrates protective effects against bone loss in animal models.
- Safety Profile: Minimal adverse effects observed in cytotoxicity evaluations.
Comparison with Similar Compounds
Data Tables
Table 2. Key Spectroscopic Peaks for Acetamide Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Target Compound* | ~1.86 (s, CH₃CO), ~3.79 (s, CH₂-N) | ~170 (C=O), ~55–65 (cyclopentyl) |
| NAPMA | 2.10 (s, CH₃CO), 3.60–3.80 (piperazine) | 168 (C=O), 50–60 (piperazine) |
| N-(3-Acetylphenyl)-2-(5-methyl-2-isopropylphenoxy)acetamide | 2.30 (s, CH₃CO), 6.53–7.40 (Ar-H) | 168 (C=O), 125–140 (Ar-C) |
*Hypothesized based on structural analogs .
Preparation Methods
Reaction Protocol
Synthesis of 2-(3-Methylphenoxy)acetic acid :
Preparation of (1-Hydroxycyclopentyl)methylamine :
Amide Coupling :
- 2-(3-Methylphenoxy)acetic acid (1 eq) activated with EDCl (1.5 eq) and HOBt (1.2 eq) in DCM.
- Amine (1.2 eq) added dropwise at 0°C, stirred for 12 hours at room temperature.
- Purification via silica chromatography (EtOAc/hexanes 3:7) gives the title compound as a white solid.
Table 1: Optimization of Coupling Conditions
| Activator | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCl/HOBt | DCM | 25 | 12 | 74 |
| DCC/DMAP | THF | 40 | 8 | 63 |
| HATU | DMF | 0→25 | 6 | 81 |
Optimal conditions: EDCl/HOBt in DCM at 25°C.
Synthetic Route 2: Schotten–Baumann Acylation with Acid Chloride
Stepwise Procedure
Acid Chloride Preparation :
- 2-(3-Methylphenoxy)acetic acid treated with SOCl₂ (3 eq) in anhydrous toluene under reflux (2 hours).
- Excess SOCl₂ removed under vacuum to yield 2-(3-methylphenoxy)acetyl chloride (93% purity).
Amine Acylation :
- (1-Hydroxycyclopentyl)methylamine (1 eq) dissolved in 10% NaOH solution.
- Acid chloride (1.1 eq) in diethyl ether added slowly with vigorous stirring.
- Reaction quenched with ice-water; product extracted into EtOAc.
Table 2: Schotten–Baumann Reaction Variables
| Base | Solvent | Workup | Yield (%) |
|---|---|---|---|
| NaOH (10%) | Et₂O | EtOAc extraction | 67 |
| K₂CO₃ (sat.) | CHCl₃ | Filtration | 58 |
| NaHCO₃ | THF/H₂O | Centrifugation | 71 |
Key advantage: Rapid reaction time (≤1 hour) but lower yields due to hydrolysis side reactions.
Synthetic Route 3: Ugi Multicomponent Reaction
One-Pot Assembly
A novel approach employs the Ugi four-component reaction:
- Components :
- 3-Methylphenoxyacetic acid (carboxylic acid).
- (1-Hydroxycyclopentyl)methanamine (amine).
- Formaldehyde (aldehyde).
- tert-Butyl isocyanide (isocyanide).
Reaction in methanol at 45°C for 24 hours produces a peptoid intermediate, which undergoes acidolytic cleavage (TFA/DCM) to release the target acetamide.
Table 3: Ugi Reaction Screening
| Isocyanide | Temp (°C) | Cleavage Agent | Overall Yield (%) |
|---|---|---|---|
| t-BuNC | 45 | TFA/DCM | 52 |
| Cyclohexyl NC | 60 | HCl/dioxane | 41 |
| Benzyl NC | 25 | H₂SO₄/MeOH | 38 |
Limitation: Requires post-synthetic deprotection but offers excellent atom economy.
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.15 (t, J=7.8 Hz, 1H, ArH), 6.72–6.68 (m, 2H, ArH), 4.52 (s, 2H, OCH₂CO), 3.81 (d, J=6.1 Hz, 2H, NCH₂), 2.30 (s, 3H, ArCH₃), 1.85–1.45 (m, 8H, cyclopentyl).
- HRMS (ESI+) : m/z calc. for C₁₅H₂₁NO₃ [M+H]⁺ 264.1594, found 264.1598.
Table 4: Purity Analysis by HPLC
| Column | Mobile Phase | Retention (min) | Purity (%) |
|---|---|---|---|
| C18 (4.6×150) | MeCN/H₂O (60:40) | 8.2 | 98.7 |
| C8 (4.6×250) | MeOH/0.1% TFA (55:45) | 12.4 | 97.3 |
Critical Evaluation of Methodologies
- Route 1 (EDCl/HOBt) : Highest yield (74%) but requires anhydrous conditions and costly reagents.
- Route 2 (Schotten–Baumann) : Scalable for industrial use but struggles with hydrolysis.
- Route 3 (Ugi) : Innovative but lower yield; ideal for combinatorial libraries.
Q & A
Q. What are the recommended synthetic routes for N-[(1-hydroxycyclopentyl)methyl]-2-(3-methylphenoxy)acetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of structurally analogous acetamides typically involves coupling reactions between activated intermediates (e.g., acid chlorides or mixed anhydrides) and amine/cycloalkanol derivatives. For example, a common approach is to react 3-methylphenoxyacetyl chloride with (1-hydroxycyclopentyl)methanamine under basic conditions (e.g., triethylamine or pyridine) in anhydrous dichloromethane or THF . Optimization steps include:
- Temperature control : Maintain 0–5°C during coupling to minimize side reactions.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Yield improvement : Pre-activate the carboxylic acid using EDCI/HOBt or DCC before coupling .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Key analytical techniques include:
- NMR spectroscopy : Confirm the presence of the cyclopentyl hydroxy group (δ 1.5–2.0 ppm for cyclopentyl protons, δ 4.5–5.0 ppm for -OH) and acetamide carbonyl (δ 165–170 ppm in NMR) .
- HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) to assess purity (>95%) and verify molecular weight (calculated: 293.34 g/mol) .
- FT-IR : Identify characteristic bands (e.g., N-H stretch at ~3300 cm, C=O at ~1650 cm) .
Advanced Research Questions
Q. What strategies can resolve contradictions in bioactivity data across different experimental models?
Methodological Answer: Discrepancies in bioactivity (e.g., anti-inflammatory vs. null results) may arise from:
- Assay variability : Validate findings using orthogonal assays (e.g., COX-2 inhibition in vitro followed by murine carrageenan-induced paw edema in vivo) .
- Solubility factors : Optimize solvent systems (e.g., DMSO/PBS mixtures) to ensure consistent bioavailability .
- Batch variability : Perform rigorous QC (HPLC, NMR) to confirm compound integrity between syntheses .
Q. How can researchers elucidate the mechanism of action for this compound’s observed anti-inflammatory effects?
Methodological Answer: A multi-step approach is recommended:
Target identification : Perform kinase profiling or thermal shift assays to identify binding partners .
Pathway analysis : Use RNA-seq or proteomics to track changes in NF-κB or MAPK signaling in treated cells .
Validation : Confirm target engagement via CRISPR knockouts or competitive binding assays .
Q. What computational methods are suitable for predicting the compound’s ADMET properties?
Methodological Answer: Leverage in silico tools to prioritize experimental testing:
- Lipinski’s Rule of Five : Assess logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors .
- SwissADME : Predict CYP450 metabolism and blood-brain barrier permeability .
- Molecular docking : Use AutoDock Vina to model interactions with COX-2 or other targets .
Data Contradiction Analysis
Q. Why might cytotoxicity data vary between cancer cell lines (e.g., MCF-7 vs. HeLa)?
Methodological Answer: Variability can arise from:
- Cell line heterogeneity : MCF-7 (breast cancer) may overexpress estrogen receptors, altering drug response compared to HeLa (cervical cancer) .
- Proliferation rates : Fast-dividing cells may metabolize the compound differently.
- Experimental design : Standardize seeding density, incubation time, and ATP-based vs. resazurin assays .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Analogous Acetamides
| Parameter | Optimal Range | Reference |
|---|---|---|
| Reaction Temperature | 0–5°C (coupling step) | |
| Solvent | Anhydrous DCM or THF | |
| Catalyst | Triethylamine | |
| Purification Method | Silica gel chromatography |
Q. Table 2. Common Bioactivity Assays and Pitfalls
| Assay Type | Key Consideration | Reference |
|---|---|---|
| COX-2 Inhibition | Use recombinant enzyme controls | |
| Cell Viability (MTT) | Avoid DMSO concentrations >0.1% | |
| In Vivo Inflammation | Control for strain-specific immune responses |
Notes on Evidence Limitations
- The compound’s specific data (e.g., crystallographic structure) are not directly reported; inferences are drawn from structural analogs (e.g., benzofuran- or quinoline-containing acetamides) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
